Welcome to the BenchChem Online Store!
molecular formula C6H6N2O B1279551 2-Acetylpyrimidine CAS No. 53342-27-1

2-Acetylpyrimidine

Cat. No. B1279551
M. Wt: 122.12 g/mol
InChI Key: SPZUXKZZYDALEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09249130B2

Procedure details

A solution of 2-cyano-pyrimidine (10.0 g, 95.2 mmol) in THF (100 mL) was cooled to −5° C. and treated with a 3 M solution of methyl magnesium bromide in THF (38.0 mL, 98.4 mmol). The reaction was stirred at 0° C. for two hours until completion was observed by TLC (chloroform/methanol, 9:1). The reaction mixture was poured in water; the pH was adjusted to 5-6 and the aqueous layer was extracted with ethyl acetate (3×150 mL). The combined organic layers were concentrated under reduced pressure and the crude compound was purified by column chromatography, eluting with chloroform to afford the target compound (6.5 g, 48%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
38 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
48%

Identifiers

REACTION_CXSMILES
C([C:3]1[N:8]=[CH:7][CH:6]=[CH:5][N:4]=1)#N.[CH3:9][Mg]Br.C(Cl)(Cl)Cl.[CH3:16][OH:17]>C1COCC1.O>[N:4]1[CH:5]=[CH:6][CH:7]=[N:8][C:3]=1[C:16](=[O:17])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=NC=CC=N1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
38 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl.CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for two hours until completion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (3×150 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic layers were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude compound was purified by column chromatography
WASH
Type
WASH
Details
eluting with chloroform

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1=C(N=CC=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.